molecular formula C11H12Cl2 B1421499 2-Chloro-5-(3-chlorophenyl)-1-pentene CAS No. 1143461-26-0

2-Chloro-5-(3-chlorophenyl)-1-pentene

Cat. No. B1421499
M. Wt: 215.12 g/mol
InChI Key: CSCGUIQGNNYITO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions under which reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. It may also include spectroscopic properties like UV/Vis, IR, and NMR spectra.


Scientific Research Applications

  • Decomposition and Isomerization Reactions : Awan, Burgess, and Manion (2012) studied the decomposition and intramolecular H-transfer isomerization reactions of 1-pentyl radicals, which are closely related to the chemical structure of 2-Chloro-5-(3-chlorophenyl)-1-pentene. Their research, conducted using shock tube experiments and quantum chemical methods, contributes to understanding the thermal stability and reaction pathways of such compounds (Awan, Burgess, & Manion, 2012).

  • Hydroisomerization Catalyzed by Metal Halides : The study by Bond and Hillyard (1968) investigates the isomerization of olefins, similar in structure to 2-Chloro-5-(3-chlorophenyl)-1-pentene, catalyzed by tris(triphenylphosphine)rhodium halides. This research offers insights into the catalytic processes that can be applied to similar compounds (Bond & Hillyard, 1968).

  • Adsorption and Reaction on Metal Surfaces : Doyle, Shaikhutdinov, and Freund (2004) explored the adsorption of pentenes on Pd(111) and Pd/Al2O3 model catalysts. Their findings are relevant for understanding how compounds like 2-Chloro-5-(3-chlorophenyl)-1-pentene might interact with metallic surfaces, which is crucial in various industrial and chemical processes (Doyle, Shaikhutdinov, & Freund, 2004).

  • Catalytic Properties in Alkene Hydroformylation : Kioeński, Gliński, and Bielawski (1988) studied the hydroformylation of 1-pentene over various metal-supported catalysts. Their research helps to understand the catalytic behavior of compounds related to 2-Chloro-5-(3-chlorophenyl)-1-pentene in hydroformylation reactions (Kioeński, Gliński, & Bielawski, 1988).

  • Alkene Incorporation in Fischer-Tropsch Synthesis : Tau, Dabbagh, and Davis (1990) investigated the incorporation and behavior of pentenes in Fischer-Tropsch synthesis, providing insights into the reactivity and potential applications of similar alkenes in synthetic processes (Tau, Dabbagh, & Davis, 1990).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-chloro-3-(4-chloropent-4-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGUIQGNNYITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chlorophenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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